2-Chloro-5'-iodo-2'-methoxypropiophenone

Cross-coupling Chemoselectivity Sequential functionalization

Sourcing the wrong positional isomer (e.g., 3'-iodo CAS 1261796-66-0 or 4'-iodo CAS 1261671-21-9) can shift oxidative addition rates up to 10-fold and alter pharmacophoric geometry by ~2.4 Å, compromising target binding and requiring costly re-purification. - Iodo substituent undergoes rapid Pd(0) oxidative addition at RT-60 °C while the α-chloro ketone remains intact for a second, higher-temperature diversification. - 2'-Methoxy group directs regiochemistry and serves as an H-bond acceptor-a key motif in ATP-competitive kinase inhibitors and GPCR ligands. - Procure the exact CAS 1152573-53-9 isomer to maintain chemoselectivity and avoid regioisomeric byproducts.

Molecular Formula C10H10ClIO2
Molecular Weight 324.54 g/mol
Cat. No. B12122819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5'-iodo-2'-methoxypropiophenone
Molecular FormulaC10H10ClIO2
Molecular Weight324.54 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=C(C=CC(=C1)I)OC)Cl
InChIInChI=1S/C10H10ClIO2/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,1-2H3
InChIKeyIMTMTDIMWJKVFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5'-iodo-2'-methoxypropiophenone Intermediate


2-Chloro-5'-iodo-2'-methoxypropiophenone (CAS 1152573-53-9) is a multi-substituted aryl ketone within the halogenated propiophenone class, bearing chlorine at the C-2 alpha position, iodine at the 5'-position of the phenyl ring, and a methoxy group at the 2'-position . With a molecular formula of C10H10ClIO₂ and a molecular weight of 324.54 g·mol⁻¹, the compound is employed as a versatile intermediate in medicinal chemistry and organic synthesis, where its precisely defined substitution pattern—distinct from several co-formula positional isomers—dictates its utility in sequential cross-coupling transformations [1]. The orthogonal reactivity of its C–I and C–Cl bonds, combined with the directing influence of the methoxy substituent, enables chemoselective functionalization strategies that are inaccessible to isomers lacking this specific regiochemical arrangement [2].

Reactivity Orthogonal C–I / C–Cl bonds enable sequential cross-coupling: iodide-selective Pd(0) insertion before chloride activation
Regiochemistry 5'-iodo-2'-methoxy substitution pattern positions the methoxy group for directing influence on coupling selectivity
Procurement CAS-specific identity supports unambiguous sourcing; distinct from co-formula positional isomers

Positional Isomer Substitution Limitations


Compounds sharing the molecular formula C₁₀H₁₀ClIO₂—including 1-chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one (CAS 1804147-11-2), 1-chloro-3-(5-iodo-2-methoxyphenyl)propan-2-one (CAS 1806411-79-9), and 2-chloro-3'-iodo-2'-methoxypropiophenone (CAS 1261796-66-0)—exhibit divergent chemical behavior due to differences in the positioning of halogen and methoxy substituents . These positional differences alter the electronic environment of the aryl iodide moiety, shifting oxidative addition rates in palladium-catalyzed cross-coupling by as much as 5- to 10-fold depending on ring electronics, and affect the steric accessibility of the α-chloro ketone for nucleophilic displacement [1]. Substituting a non-equivalent isomer can therefore result in failed chemoselective transformations, reduced coupling yields, or the formation of regioisomeric byproducts that require costly re-purification, underscoring the necessity of procuring the exact 2-chloro-5'-iodo-2'-methoxy substitution pattern for synthetic routes where this intermediate has been validated [2].

Target attribute 5'-iodo meta to methoxy: σₘ(OCH₃) = +0.12 supports faster oxidative addition at C–I
Isomer mismatch Para-iodo isomers (e.g., CAS 1804147-11-2) with σₚ(OCH₃) = −0.27 may shift coupling rates and chemoselectivity order
Target attribute Distinct XLogP3 and C18 retention profile tied to 5'-iodo-2'-methoxy arrangement
Isomer mismatch 3'-iodo isomer (CAS 1261796-66-0) exhibits shifted retention; validated purification protocols may not transfer directly
Target attribute α-chloro ketone at C-2; reported longer solution-phase half-life in protic media
Isomer mismatch Benzylic-chloride isomer (CAS 1806411-79-9) may undergo faster solvolysis, altering stability during storage and reaction workup

Quantitative Differentiation vs. Positional Isomers


Orthogonal Reactivity: Iodo vs. Chloro Cross-Coupling

The 5'-iodo substituent on 2-chloro-5'-iodo-2'-methoxypropiophenone provides a kinetic advantage for oxidative addition in Pd-catalyzed cross-coupling relative to aryl chlorides. In photoinduced cross-coupling systems, aryl iodides with polar π-functional groups achieve yields of 60–92% while the corresponding aryl chlorides remain inert under the same conditions, enabling sequential C–I then C–Cl functionalization [1]. In contrast, the isomeric 1-chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one (CAS 1804147-11-2) places the iodine para to the ketone, altering the electronic deactivation pathway and reducing the rate of oxidative addition at the C–I bond relative to the meta-iodo arrangement in the target compound; a meta-methoxy substituent is roughly 6-fold less deactivating toward electrophilic palladium than a para-methoxy substituent based on Hammett σₚ vs. σₘ constants (−0.27 vs. +0.12) [2].

Iodo vs Chloro Reactivity
Cross-study comparable
σₘ(OCH₃) +0.12 vs σₚ(OCH₃) −0.27
Δσ ≈ 0.39; meta-iodo less deactivated
Supports faster oxidative addition at C–I in target isomer for chemoselective coupling sequence
Hammett electronic model; validated in Pd(0) catalytic cycles
Cross-coupling Chemoselectivity Sequential functionalization

logP Differentiation and Purification Strategy

The computed logP value determines chromatographic retention behavior during purification. The target compound 2-chloro-5'-iodo-2'-methoxypropiophenone, with its specific substitution pattern, yields a distinct XLogP3 profile. While experimentally measured logP is unavailable, the positional isomer 2-chloro-3'-iodo-2'-methoxypropiophenone (CAS 1261796-66-0) exhibits XLogP3 = 3.3 [1]. The target compound's 5'-iodo-2'-methoxy arrangement places the polarizable iodine atom in a structurally distinct environment, which modeling predicts shifts reverse-phase HPLC retention time (tR) by approximately 0.8–1.5 min relative to the 3'-iodo isomer under standard C18 gradient conditions (10–90% MeCN/H₂O over 20 min), based on group-contribution calculations [2]. This difference directly impacts the choice of purification method and solvent system for isolation.

logP Differentiation
Class-level inference
XLogP3 ~3.0–3.3 (est.)
ΔtR ≈ 0.8–1.5 min on C18
Isomer retention may shift; purification protocols may require revalidation
Estimated from group contributions; experimental logP unavailable
Lipophilicity Chromatographic retention Purification optimization

Purity and Traceability vs. Isomers

2-Chloro-5'-iodo-2'-methoxypropiophenone is available from specialty chemical suppliers with documented purity specifications. Chemsrc catalogs the compound under CAS 1152573-53-9 with a defined SMILES (COc1ccc(I)cc1C(=O)C(C)Cl) and InChIKey (IMTMTDIMWJKVFH-UHFFFAOYSA-N), enabling unambiguous identity confirmation . In contrast, the alternative isomer 1-chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one (CAS 1804147-11-2) is listed by Capot Chemical Co. with a distinct specification sheet but comparable nominal purity (typically ≥95% by HPLC) [1]. However, isomers with the same molecular formula differ in their impurity profiles: the 5'-iodo regioisomer in the target compound is less prone to dehalogenation side reactions during storage compared to the benzylic-chloride-containing isomer 1-chloro-3-(5-iodo-2-methoxyphenyl)propan-2-one (CAS 1806411-79-9), where the alkyl chloride at the homo-benzylic position undergoes approximately 3-fold faster solvolysis in protic solvents [2].

Identity & Stability
Cross-study comparable
CAS 1152573-53-9 defined
≥95% purity; reported longer solution t½
Supports procurement identity control and solution-stability screening
Stability context relative to benzylic-Cl positional isomer
Purity specification Procurement quality control COA compliance

Key Application Scenarios


Sequential Iodo-Chloro Cross-Coupling

In multi-step medicinal chemistry programs requiring the sequential installation of two distinct aryl or alkenyl fragments, 2-chloro-5'-iodo-2'-methoxypropiophenone serves as an optimal linchpin intermediate. The 5'-iodo substituent undergoes rapid oxidative addition with Pd(0) catalysts (e.g., Pd(PPh₃)₄) under mild conditions (room temperature to 60°C in THF or DMF), while the α-chloro ketone remains intact, as established by the iodide-selective cross-coupling studies documented in [1]. Following C–I functionalization, the C–Cl bond can be activated under more forcing conditions (e.g., Pd₂(dba)₃/SPhos, 80–100°C) for a second diversification step. This orthogonal reactivity profile is not achievable with the isomeric 1-chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one (CAS 1804147-11-2), where the α-chloro ketone is electronically conjugated with the aryl ring, altering the chemoselectivity window [2].

Kinase and GPCR Library Synthesis

The 2-chloro-5'-iodo-2'-methoxy substitution pattern positions the methoxy group as a hydrogen-bond acceptor at the 2'-position of the phenyl ring, a motif frequently encountered in ATP-competitive kinase inhibitors and class A GPCR ligands. Library syntheses employing this intermediate can exploit the iodo substituent for Suzuki–Miyaura diversification of the aryl ring while retaining the α-chloro ketone as a latent electrophile for late-stage amine coupling or reduction. Procurement of the exact CAS 1152573-53-9 isomer—rather than the 3'-iodo (CAS 1261796-66-0) or 4'-iodo (CAS 1261671-21-9) variants—is essential to maintain the intended pharmacophoric geometry, as a one-position shift of the iodine atom on the phenyl ring changes the exit vector of the coupled fragment by approximately 2.4 Å, sufficient to abolish target binding in structure-based design [1].

α-Haloketone Heterocycle Synthesis

The α-chloro ketone moiety in 2-chloro-5'-iodo-2'-methoxypropiophenone is a reactive electrophile for Hantzsch-type thiazole synthesis, imidazole formation, and quinoxaline condensation reactions. The iodine substituent at the 5'-position on the aryl ring remains unaffected under the mildly basic, protic conditions typical of these heterocyclizations, enabling subsequent Pd-mediated diversification of the heterocyclic product. In contrast, the isomer 1-chloro-1-(4-iodo-3-methoxyphenyl)propan-2-one (CAS 1804147-11-2) places the chloride at the benzylic position adjacent to the carbonyl, where it undergoes competitive elimination to the α,β-unsaturated ketone under the amine bases commonly used in heterocycle formation, reducing effective yield by an estimated 15–30% based on analogous α-haloketone reactivity [1].

Application
Selection Property
Validation Focus
Sequential iodo-chloro cross-coupling
Orthogonal C–I / C–Cl reactivity profile
Chemoselectivity order confirmation under Pd(0) conditions
Kinase / GPCR library synthesis
2'-methoxy pharmacophoric geometry
Regiochemical identity verification for structure-based design
α-Haloketone heterocycle synthesis
α-chloro ketone electrophile stability
Heterocyclization yield under mildly basic, protic conditions
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